molecular formula C15H17ClN4O2 B2949351 1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea CAS No. 1796948-61-2

1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea

Cat. No.: B2949351
CAS No.: 1796948-61-2
M. Wt: 320.78
InChI Key: JALWXAWFYNQWIW-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea is a urea-based compound featuring a 2-chlorophenyl group and a pyrazole moiety substituted with a tetrahydropyran (oxan-4-yl) ring. Its structural uniqueness lies in the combination of a urea linker, an electron-withdrawing chlorophenyl group, and the oxan-4-yl substituent, which confers distinct electronic and steric properties.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[1-(oxan-4-yl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2/c16-13-3-1-2-4-14(13)19-15(21)18-11-9-17-20(10-11)12-5-7-22-8-6-12/h1-4,9-10,12H,5-8H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALWXAWFYNQWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea typically involves the reaction of 2-chloroaniline with oxan-4-yl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and cost-effectiveness. This may involve the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC). The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways and resulting in antiproliferative effects on cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Key Substituents Molecular Formula Molecular Weight Biological Activity/Application Reference
Target Compound 2-chlorophenyl, oxan-4-yl-pyrazole, urea linker C₁₅H₁₆ClN₅O₂ 345.77 g/mol Not explicitly stated (potential CNS*)
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane 3-chlorophenyl, diazepane-pyrazole C₁₄H₁₇ClN₄ 288.77 g/mol Selective 5-HT7R antagonist (CNS)
Crizotinib 2,6-dichloro-3-fluorophenyl, piperidin-4-yl-pyrazole, ethoxy-pyridine C₂₁H₂₂Cl₂FN₅O 450.33 g/mol Antineoplastic (ALK/ROS1 inhibitor)
1-(3-Chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea 3-chlorophenyl, dimethyl/oxo/phenyl-pyrazole, urea linker C₁₈H₁₇ClN₄O₂ 356.81 g/mol Not explicitly stated

*CNS: Central Nervous System

Substituent Effects on Bioactivity

  • Chlorophenyl Position : The target compound’s 2-chlorophenyl group contrasts with the 3-chlorophenyl in . Positional isomerism significantly impacts electronic effects and steric interactions. For example, the 3-chlorophenyl analogue in exhibits high 5-HT7R selectivity due to optimal halogen positioning for receptor binding, whereas the 2-chlorophenyl group in the target compound may alter binding kinetics in CNS targets.
  • Pyrazole Substitution :
    • The oxan-4-yl group in the target compound introduces a cyclic ether, enhancing hydrophilicity compared to the diazepane (7-membered amine ring) in or the piperidin-4-yl (6-membered amine) in crizotinib . This difference influences solubility and blood-brain barrier penetration.
    • Crizotinib’s piperidin-4-yl-pyrazole motif is critical for binding to anaplastic lymphoma kinase (ALK), whereas the oxan-4-yl group in the target compound may favor interactions with other targets, such as serotonin receptors .

Urea Linker vs. Other Functional Groups

  • The urea linker in the target compound and facilitates hydrogen bonding with biological targets, a feature absent in non-urea analogues like and . This may enhance affinity for enzymes or receptors requiring polar interactions.

Key Research Findings and Implications

  • Selectivity in CNS Targets : The diazepane-pyrazole compound in demonstrates that pyrazole substituents and chlorophenyl positioning are pivotal for 5-HT7R selectivity. The target compound’s oxan-4-yl group could modulate similar selectivity but requires empirical validation.
  • Therapeutic Applications: Crizotinib’s clinical success highlights the pyrazole-piperidine scaffold’s versatility in oncology . The target compound’s oxan-4-yl group may position it for non-oncological applications, such as neurological disorders.
  • Synthetic Feasibility : The urea-pyrazole scaffold in and the target compound is synthetically accessible, enabling rapid diversification for structure-activity relationship (SAR) studies.

Biological Activity

1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a chlorophenyl group, a pyrazole moiety, and an oxan group. Understanding the structure is crucial as it relates to the biological activity exhibited by the compound.

Research indicates that compounds similar to 1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea may interact with various biological targets:

  • Enzyme Inhibition : Many pyrazole derivatives are known to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
  • Anticancer Activity : Some studies suggest that similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Biological Activity Overview

The biological activities of 1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea can be summarized in the following table:

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific kinases involved in cancer
Antiviral ActivityPotential activity against viral infections

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, including those structurally related to 1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea:

  • Anticancer Studies : A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity. For instance, compounds showed IC50 values ranging from 0.5 to 5 µM against different tumor types .
  • Enzyme Interaction : Research has shown that certain pyrazole derivatives can inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes and cancer progression .
  • Antiviral Effects : A related compound was tested for antiviral activity against HIV, showing an EC50 value of 0.15 µg/mL, indicating potential for further development as an antiviral agent .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profiles of 1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea is essential for evaluating its safety and efficacy:

  • Absorption and Distribution : Preliminary studies suggest that compounds in this class are well absorbed and distributed in biological systems.
  • Toxicological Studies : Toxicity assessments indicate that while some derivatives exhibit low toxicity profiles, further studies are needed to fully understand the safety margins for human use.

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